TG003
Overview
Description
TG003 is a potent and selective inhibitor of the Cdc2-like kinase (Clk) family, specifically targeting Clk1 and Clk4 with IC50 values of 20 nM and 15 nM, respectively . This compound has gained significant attention due to its ability to modulate alternative splicing by inhibiting Clk-mediated phosphorylation of serine/arginine-rich proteins .
Mechanism of Action
TG003, also known as (Z)-1-(3-Ethyl-5-methoxy-2,3-dihydrobenzothiazol-2-ylidene)propan-2-one or KPC5K8BPP7, is a potent and selective inhibitor of the Cdc2-like kinase (Clk) family . It has been studied for its potential therapeutic applications in various diseases, including Duchenne muscular dystrophy and prostate cancer .
Target of Action
This compound primarily targets the Clk-family kinases, which include Clk1, Clk2, Clk3, and Clk4 . These kinases play a crucial role in mRNA splice site selection . This compound also inhibits casein kinase 1 (CK1) .
Biochemical Analysis
Biochemical Properties
TG003 interacts with Clk-family kinases, exhibiting inhibitory effects on Clk1, Clk2, and Clk4 . It competes with ATP, exhibiting a Ki value of 0.01 μM for Clk1/Sty . This compound’s interaction with these enzymes leads to the suppression of Clk-mediated phosphorylation of certain proteins, such as the splicing factor SF2/ASF .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, in HeLa cells, this compound inhibits Clk1/Sty kinase activity and suppresses the phosphorylation of the splicing factor SF2/ASF . In prostate cancer cell lines, this compound reduces cell proliferation and increases apoptosis . It also slows scratch closure and reduces cell migration and invasion .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its inhibitory action on Clk-family kinases . By competing with ATP, it inhibits Clk1/Sty-mediated phosphorylation of proteins involved in RNA splicing, such as SF2/ASF . This leads to changes in the splicing patterns of certain genes, which can have significant effects on cellular functions .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, in HeLa cells, the inhibitory effect of this compound on Clk1/Sty kinase activity and SF2/ASF phosphorylation can be observed after a treatment period of 3 days .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. For example, in a study involving Jcl:TCR mice, this compound was administered subcutaneously at a dose of 30mg/kg . This led to the promotion of exon-skipping in the dystrophin gene, suggesting potential therapeutic applications in Duchenne muscular dystrophy .
Metabolic Pathways
Given its role as an inhibitor of Clk-family kinases, it is likely that this compound interacts with the metabolic pathways involving these kinases .
Transport and Distribution
Given its molecular properties and its interactions with Clk-family kinases, it is likely that this compound can penetrate cell membranes and distribute within cells .
Subcellular Localization
In HeLa cells, this compound has been shown to affect the localization of Clk1/Sty, causing it to localize to nuclear speckles . This suggests that this compound may have effects on the subcellular localization of the proteins it interacts with .
Preparation Methods
Synthetic Routes and Reaction Conditions: TG003 can be synthesized through a multi-step process involving the condensation of 3-ethyl-5-methoxy-1,3-benzothiazol-2-ylidene with propan-2-one . The reaction typically requires the use of solvents like dimethyl sulfoxide (DMSO) and ethanol, with ultrasonic assistance to enhance solubility .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as the laboratory synthesis. The compound is typically purified through crystallization and characterized using techniques like high-performance liquid chromatography (HPLC) to ensure purity levels above 98% .
Chemical Reactions Analysis
Types of Reactions: TG003 primarily undergoes phosphorylation inhibition reactions. It inhibits the phosphorylation of serine/arginine-rich proteins by Clk kinases .
Common Reagents and Conditions: The reactions involving this compound typically use reagents like adenosine triphosphate (ATP) and synthetic peptides of SF2/ASF RS domain . The reaction conditions often include buffers like Tris-HCl, magnesium chloride, and dithiothreitol .
Major Products: The major products formed from these reactions are non-phosphorylated serine/arginine-rich proteins, which play a crucial role in alternative splicing regulation .
Scientific Research Applications
TG003 has a wide range of applications in scientific research:
Comparison with Similar Compounds
SRPIN340: Another inhibitor of serine/arginine-rich protein kinases, but with a different target profile.
IC261: A casein kinase 1 inhibitor that also affects alternative splicing.
Uniqueness of TG003: this compound is unique due to its high selectivity for Clk1 and Clk4, making it a valuable tool for studying the specific roles of these kinases in alternative splicing . Its ability to modulate RNA splicing without significant toxicity to cells further enhances its utility in research and potential therapeutic applications .
Properties
IUPAC Name |
1-(3-ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S/c1-4-14-11-8-10(16-3)5-6-12(11)17-13(14)7-9(2)15/h5-8H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVLELSCIHASRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)OC)SC1=CC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301017396 | |
Record name | 1-(3-Ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301017396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
300801-52-9 | |
Record name | 1-(3-Ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301017396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Z)-1-(3-Ethyl-5-methoxy-3H-benzothiazol-2-ylidene)propan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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